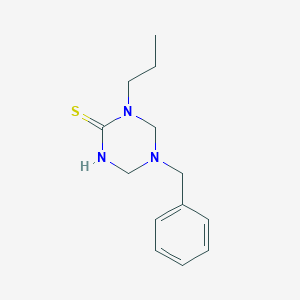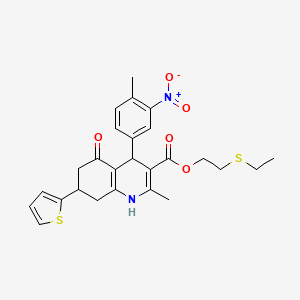![molecular formula C18H14FN5O B11594316 (4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-fluorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11594316.png)
(4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-fluorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-1-(1H-1,3-BENZODIAZOL-2-YL)-4-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole ring, a fluorophenyl group, and a pyrazolone core, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(1H-1,3-BENZODIAZOL-2-YL)-4-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the fluorophenyl group through nucleophilic substitution reactions. The final step involves the formation of the pyrazolone core under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(1H-1,3-BENZODIAZOL-2-YL)-4-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, (4E)-1-(1H-1,3-BENZODIAZOL-2-YL)-4-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
The compound’s potential medicinal properties are of significant interest. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a valuable compound for pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-1-(1H-1,3-BENZODIAZOL-2-YL)-4-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with similar structural features.
Dichloroaniline: An aniline derivative with chlorine substitutions, used in dye and herbicide production.
Uniqueness
What sets (4E)-1-(1H-1,3-BENZODIAZOL-2-YL)-4-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE apart is its combination of a benzodiazole ring, a fluorophenyl group, and a pyrazolone core. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H14FN5O |
|---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-[(4-fluorophenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H14FN5O/c1-11-14(10-20-13-8-6-12(19)7-9-13)17(25)24(23-11)18-21-15-4-2-3-5-16(15)22-18/h2-10,23H,1H3,(H,21,22) |
InChI Key |
RPIYKTRKGOGBII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)C=NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11594237.png)

![(4E)-4-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11594249.png)
![2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 2-methylpropanoate](/img/structure/B11594255.png)
![(5Z)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-3-phenylimidazolidine-2,4-dione](/img/structure/B11594266.png)
![(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11594274.png)
![4-chloro-N-[4-hydroxy-2,6-dioxo-1-phenyl-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B11594280.png)
![2-amino-4-(3-bromo-5-ethoxy-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11594282.png)
![Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate](/img/structure/B11594287.png)

![(5Z)-2-(3-methyl-1-benzofuran-2-yl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594292.png)
![2-{4-[2-(Furan-2-ylcarbonyl)hydrazinyl]-4-oxobutan-2-yl}hexanoic acid](/img/structure/B11594296.png)
![ethyl (5Z)-2-(4-ethylanilino)-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B11594308.png)
![(2E)-2-cyano-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B11594314.png)
